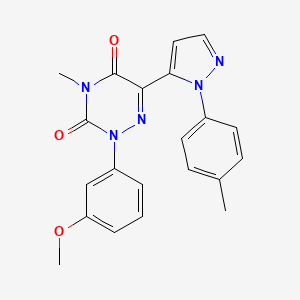
2-(3-Methoxyphenyl)-4-methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Methoxyphenyl)-4-methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4h)-dione is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-Methoxyphenyl)-4-methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione is a triazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including those similar to the compound in focus. Notably, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines.
Case Studies:
- Pyrazoline Derivatives : A study published in Molecules indicated that certain pyrazoline hybrids exhibit selective cytotoxicity against HepG2 and MCF-7 cell lines with IC50 values ranging from 3.96 to 4.38 μM . The mechanism involved cell cycle arrest and induction of apoptosis through inhibition of Topoisomerase II.
- Amino-Pyrazoles : Another investigation into aminopyrazole-based compounds found that derivatives displayed potent inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest . These findings suggest that similar mechanisms may be applicable to the triazine-pyrazole hybrid under review.
- Inhibition Studies : In a broader context, compounds with structural similarities have been shown to inhibit Aurora-A kinase and other targets critical for cancer cell proliferation . For instance, one derivative was reported to have an IC50 of 0.067 µM against Aurora-A kinase.
Other Pharmacological Effects
Beyond anticancer properties, triazine derivatives often exhibit anti-inflammatory and antioxidant activities:
- Anti-inflammatory Activity : Some studies suggest that triazine derivatives can modulate inflammatory pathways, although specific data on the compound remains limited.
- Antioxidant Activity : Research indicates that certain triazine compounds possess antioxidant properties, potentially offering protective effects against oxidative stress in cellular models .
Summary of Findings
| Activity | Cell Line/Target | IC50 |
|---|---|---|
| Cytotoxicity | HepG2 | 3.96–4.38 μM |
| Cytotoxicity | MCF-7 | 3.96–4.38 μM |
| Tubulin Polymerization | Various Cancer Cell Lines | Low micromolar range |
| Aurora-A Kinase Inhibition | Various Cancer Cell Lines | 0.067 µM |
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4-methyl-6-[2-(4-methylphenyl)pyrazol-3-yl]-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-7-9-15(10-8-14)25-18(11-12-22-25)19-20(27)24(2)21(28)26(23-19)16-5-4-6-17(13-16)29-3/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSXBQQHZLWDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC=N2)C3=NN(C(=O)N(C3=O)C)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














